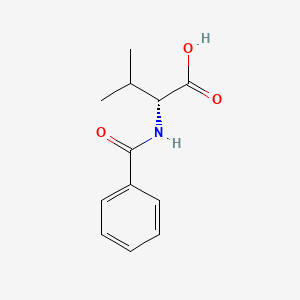
Benzoyl-r-valine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoyl-r-valine is a derivative of the amino acid valine, where the amino group is protected by a benzoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzoyl-r-valine typically involves the reaction of valine with benzoyl chloride in the presence of a base such as sodium hydroxide. The general procedure involves dissolving L-valine in a suitable solvent, adding sodium hydroxide, and then slowly adding benzoyl chloride while maintaining the reaction mixture at room temperature. The reaction is stirred until complete dissolution and formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient mixing and temperature control systems to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions: Benzoyl-r-valine can undergo various chemical reactions, including:
Oxidation: The benzoyl group can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can be reduced to remove the benzoyl group, regenerating the free amino acid.
Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Free valine and benzoyl alcohol.
Substitution: Substituted benzoyl derivatives.
Applications De Recherche Scientifique
Benzoyl-r-valine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of benzoyl-r-valine involves its interaction with specific molecular targets and pathways. The benzoyl group provides steric hindrance and electronic effects that can influence the reactivity and binding affinity of the compound. In biological systems, this compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function .
Comparaison Avec Des Composés Similaires
- Benzoyl-leucine
- Benzoyl-phenylalanine
- N-acyl-α-amino acids
- 4 H-1,3-oxazol-5-ones
- 2-acylamino ketones
- 1,3-oxazoles
Uniqueness: Benzoyl-r-valine is unique due to its specific structural features, including the presence of the benzoyl group and the valine side chain. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C12H15NO3 |
|---|---|
Poids moléculaire |
221.25 g/mol |
Nom IUPAC |
(2R)-2-benzamido-3-methylbutanoic acid |
InChI |
InChI=1S/C12H15NO3/c1-8(2)10(12(15)16)13-11(14)9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,13,14)(H,15,16)/t10-/m1/s1 |
Clé InChI |
MIYQNOPLWKCHED-SNVBAGLBSA-N |
SMILES isomérique |
CC(C)[C@H](C(=O)O)NC(=O)C1=CC=CC=C1 |
SMILES canonique |
CC(C)C(C(=O)O)NC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


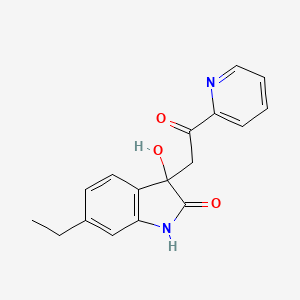
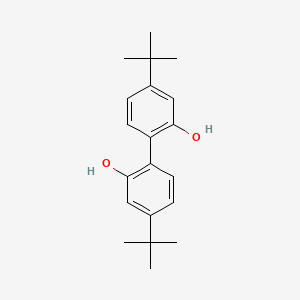
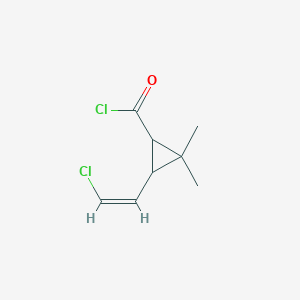
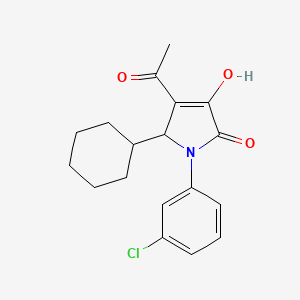
![4-(2-Methyl-1-propenylidene)bicyclo[3.2.1]octa-2,6-diene](/img/structure/B13806401.png)
![Magnesium;5,5-dioxido-2,4,6,8,9,10-hexaoxa-1,5-disila-3,7-dialuminatricyclo[5.1.1.11,3]decane](/img/structure/B13806403.png)
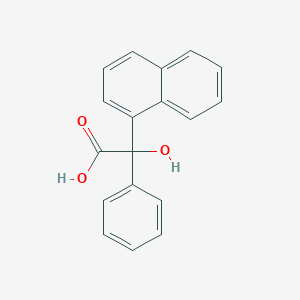
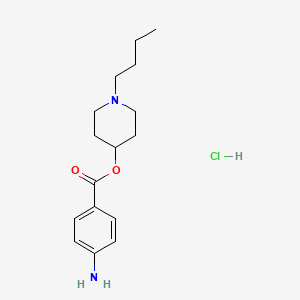
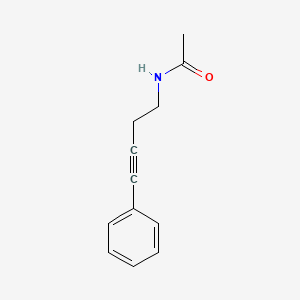
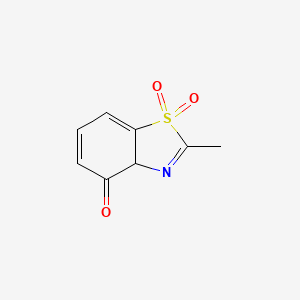
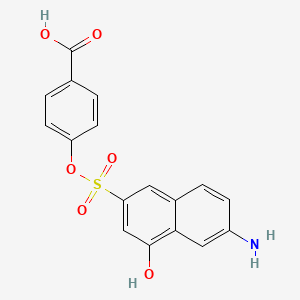
![(1R,2S,4S,6R,7S,8R,9S,12R,13S,16S)-16-methoxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]](/img/structure/B13806440.png)
![2-(1,1-Dimethyl-2-propenyl)bicyclo[2.2.1]heptane](/img/structure/B13806447.png)

